An In-depth Technical Guide to 1H-Indole-2-Carbohydrazide: Physicochemical Properties, Synthesis, and Reactivity for the Research Scientist
An In-depth Technical Guide to 1H-Indole-2-Carbohydrazide: Physicochemical Properties, Synthesis, and Reactivity for the Research Scientist
For Immediate Release
Palo Alto, CA – December 30, 2025 – In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of 1H-indole-2-carbohydrazide, a pivotal intermediate in the synthesis of numerous biologically active compounds. This document delves into its core physical and chemical properties, offers a detailed synthesis protocol, and explores its reactivity, providing a foundational understanding for its application in contemporary research.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. 1H-Indole-2-carbohydrazide emerges as a critical building block, leveraging the inherent biological relevance of the indole core while introducing a versatile carbohydrazide functionality. This functional group serves as a gateway for diverse chemical modifications, enabling the construction of complex molecular architectures with a wide spectrum of pharmacological activities, including anticancer and antiplatelet aggregation effects.[1][2] This guide aims to provide a detailed exposition of this valuable compound.
Physicochemical Properties of 1H-Indole-2-Carbohydrazide
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and biological screening. The key properties of 1H-indole-2-carbohydrazide are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃O | [3] |
| Molecular Weight | 175.19 g/mol | [3] |
| Appearance | White solid/colorless crystals | [3] |
| Melting Point | 245–246 °C | |
| Flash Point | 243 °C | [4] |
| Solubility | Soluble in DMSO; specific solubility data in water, ethanol, and acetone is not readily available in the cited sources. | |
| XLogP3 | 1.3 | [3] |
| CAS Number | 5055-39-0 | [3] |
Synthesis of 1H-Indole-2-Carbohydrazide: A Step-by-Step Protocol
The synthesis of 1H-indole-2-carbohydrazide is most commonly achieved through the hydrazinolysis of an ester precursor, typically ethyl or methyl 1H-indole-2-carboxylate. This reaction is generally straightforward and high-yielding.
Reaction Scheme
Caption: Synthesis of 1H-indole-2-carbohydrazide.
Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures.
Materials:
-
Ethyl 1H-indole-2-carboxylate
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Hydrazine monohydrate
-
Absolute Ethanol
-
Dichloromethane
Procedure:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid residue with dichloromethane to remove any unreacted starting material and impurities.
-
The product, 1H-indole-2-carbohydrazide, is obtained as colorless crystals and can often be used in subsequent steps without further purification.
Spectral Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of 1H-indole-2-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (DMSO-d₆):
-
δ 11.68 (s, 1H, indole NH)
-
δ 9.79 (s, 1H, CONH)
-
δ 7.65 (d, J = 7.5 Hz, 1H, Ar-H)
-
δ 7.49 (d, J = 7.4 Hz, 1H, Ar-H)
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δ 7.25 (d, J = 7.4 Hz, 1H, Ar-H)
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δ 7.19 (s, 1H, Ar-H)
-
δ 7.13 (d, J = 4.6 Hz, 1H, Ar-H)
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δ 4.49 (s, 2H, NH₂)
Infrared (IR) Spectroscopy
The IR spectrum of 1H-indole-2-carbohydrazide would be expected to show characteristic absorption bands for the N-H and C=O functional groups. Key expected peaks include:
-
N-H stretching (indole and hydrazide): Around 3100-3400 cm⁻¹ (broad)
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C=O stretching (amide I): Around 1640-1680 cm⁻¹
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N-H bending (amide II): Around 1515-1550 cm⁻¹
-
C-N stretching: Around 1200-1400 cm⁻¹
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Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: Around 1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 175.0746 (calculated for C₉H₉N₃O)[3]
Chemical Reactivity: A Versatile Synthetic Hub
The chemical reactivity of 1H-indole-2-carbohydrazide is dictated by the interplay between the electron-rich indole nucleus and the nucleophilic carbohydrazide moiety.
Caption: Key reaction pathways of 1H-indole-2-carbohydrazide.
Reactions of the Carbohydrazide Group
The primary amine of the hydrazide is a potent nucleophile, making it a key site for chemical transformations. The most common reaction is condensation with aldehydes and ketones to form the corresponding N-acylhydrazones.[1] These hydrazones are valuable intermediates that can be further cyclized to generate a variety of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles.[5]
Reactivity of the Indole Ring
The indole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and therefore the primary site of electrophilic substitution.[6] However, with the C2 position occupied, electrophilic substitution may be directed to other positions on the ring, depending on the reaction conditions and the nature of the electrophile. The N-H proton of the indole can also be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1H-indole-2-carbohydrazide.
-
Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] Recommended storage temperature is 2-8°C.
Conclusion
1H-Indole-2-carbohydrazide is a compound of significant interest to the scientific community, particularly those engaged in the design and synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the versatile reactivity of both the indole nucleus and the carbohydrazide functional group, provides a rich platform for the development of diverse molecular libraries. This guide has provided a foundational overview of its key properties and reactivity, empowering researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.
References
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved from [Link]
-
1H-indole-2-carbohydrazide. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016). Scirp.org. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]
-
1H-indole-2-carbohydrazide: Significance and symbolism. (2024). Retrieved from [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved from [Link]
-
Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. (2014). PubMed. Retrieved from [Link]
-
FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]
-
Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. (2023). Nature. Retrieved from [Link]
-
Time-dependent FTIR spectra in the 1790-1630 cm-1 region of freshly prepared indole. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 1H-INDOLE-2-CARBOXYLIC ACID HYDRAZIDE | 5055-39-0 [chemicalbook.com]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 1H-indole-2-carbohydrazide: Significance and symbolism [wisdomlib.org]
- 6. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
